molecular formula C13H15N5OS B2921956 (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone CAS No. 2034269-32-2

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

Cat. No.: B2921956
CAS No.: 2034269-32-2
M. Wt: 289.36
InChI Key: NRBHNMHGUKGPNM-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone: is a complex organic compound featuring a triazole ring, a pyrrolidine ring, and a methylthio-substituted pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne under copper(I) catalysis to form the triazole ring. The pyrrolidine ring can be introduced through a subsequent cyclization reaction, and the methylthio-pyridine moiety can be attached via nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The triazole ring can be reduced to form a corresponding amine.

  • Substitution: : The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Electrophilic substitution reactions can be facilitated by using strong acids or Lewis acids.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Amines.

  • Substitution: : Various substituted pyridines.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its triazole and pyridine moieties make it a candidate for biological studies, including enzyme inhibition and receptor binding.

  • Medicine: : The compound may have pharmacological properties, such as antimicrobial or antioxidant activity.

  • Industry: : It can be used in the development of new materials or as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors through binding interactions. The triazole ring can form hydrogen bonds, while the pyridine ring can engage in π-π interactions.

Comparison with Similar Compounds

This compound is unique due to its combination of triazole, pyrrolidine, and methylthio-pyridine moieties. Similar compounds include:

  • Triazole derivatives: : Often used in pharmaceuticals and agrochemicals.

  • Pyridine derivatives: : Common in organic synthesis and material science.

  • Pyrrolidine derivatives: : Found in various biologically active molecules.

Properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c1-20-12-11(3-2-5-14-12)13(19)17-8-4-10(9-17)18-15-6-7-16-18/h2-3,5-7,10H,4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBHNMHGUKGPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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